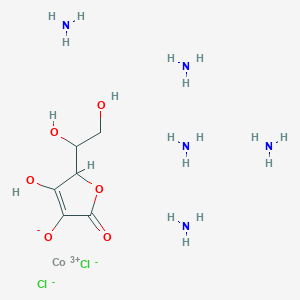

Cobalt-pentammine-ascorbate complex

Description

Properties

CAS No. |

111619-01-3 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Synonyms |

cobalt-pentammine-ascorbate complex |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Properties

The cobalt-pentammine-ascorbate complex exhibits significant antioxidant properties due to the presence of ascorbate, which is known for its ability to scavenge free radicals. Research indicates that these complexes can protect cellular components from oxidative stress, making them potential candidates for therapeutic applications in conditions like cancer and cardiovascular diseases .

1.2 Anticancer Activity

Studies have shown that cobalt complexes can induce apoptosis in cancer cells. For instance, cobalt-pentammine-ascorbate complexes demonstrated cytotoxic effects against MCF-7 breast cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . Further investigations are needed to elucidate the precise molecular pathways involved.

1.3 Drug Delivery Systems

The ability of cobalt-pentammine-ascorbate complexes to interact with biomolecules suggests their potential use as drug delivery vehicles. The complex can enhance the solubility and stability of therapeutic agents, facilitating targeted delivery to specific tissues or cells . This application is particularly relevant in the context of delivering chemotherapeutic agents.

Biochemical Applications

2.1 Enzyme Mimics

Cobalt complexes are often used as models for metalloenzymes due to their structural similarities. The this compound has been studied for its ability to mimic enzyme activity, particularly in electron transfer reactions involving cytochrome c. The interaction between this complex and cytochrome c has been characterized using spectroscopic techniques, revealing insights into enzyme catalysis and electron transfer mechanisms .

2.2 Protein Interaction Studies

Research indicates that cobalt-pentammine-ascorbate complexes can significantly alter the conformation of proteins upon binding. This property is useful for studying protein dynamics and interactions in biological systems . The binding affinity and kinetics can be assessed using techniques such as fluorescence spectroscopy and circular dichroism.

Material Science Applications

3.1 Light Harvesting and Energy Conversion

Cobalt-pentammine-ascorbate complexes have potential applications in optoelectronic devices due to their ability to absorb light and facilitate energy transfer processes. They can be integrated into systems designed for solar energy conversion or photodynamic therapy . Their unique electronic properties make them suitable candidates for further exploration in material science.

3.2 Synthesis of Novel Materials

The versatility of cobalt complexes allows for the synthesis of new materials with tailored properties. For example, the incorporation of cobalt-pentammine-ascorbate into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, which may find applications in coatings or composites .

Data Tables

Case Studies

Case Study 1: Anticancer Effects

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant cell death through ROS-mediated pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Protein Binding Dynamics

Research utilizing fluorescence spectroscopy revealed that cobalt-pentammine-ascorbate complexes bind to human serum albumin with high affinity, causing conformational changes that affect protein functionality. This study provides insights into how metal complexes can influence biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Cobalt Complexes

Ligand Environment and Stability

The cobalt-pentammine-ascorbate complex differs significantly from other cobalt complexes in ligand composition and stability:

- Stability in Solvents : Unlike tetrachlorocobaltate(II), which remains stable in DES (e.g., choline chloride–ethylene glycol mixtures) , the this compound’s stability in aqueous media may depend on pH and ascorbate’s redox activity.

Oxidation State and Spectroscopic Analysis

- Cobalt(II) vs. Cobalt(III) : The this compound contains Co(II), whereas oxygen-bridged complexes like LtBuCo(μ-O)₂CoLtBu involve Co(III). However, X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) struggle to distinguish Co(II) and Co(III) due to overlapping pre-edge features . This ambiguity complicates direct comparisons but highlights the need for complementary techniques (e.g., UV-Vis, magnetic susceptibility) for oxidation state assignment.

- UV-Vis Spectroscopy : Tetrachlorocobaltate(II) exhibits distinct absorption in the 590–735 nm range , while the ascorbate complex’s spectrum likely shows shifts due to ligand-to-metal charge transfer (LMCT) from ascorbate.

Preparation Methods

Reaction Stoichiometry and Precursor Selection

The synthesis begins with the reaction of chloropentaammine cobalt(III) chloride ([Co(NH₃)₅Cl]Cl₂) and L-ascorbic acid in aqueous medium. The stoichiometric ratio of 1:1 between the cobalt complex and ascorbic acid ensures complete ligand substitution, where the chloride ion in the coordination sphere is displaced by the ascorbate anion. The reaction proceeds under mild conditions (25–40°C) to avoid thermal degradation of the ascorbate ligand.

A critical step involves pH adjustment to ~8–9 using dilute ammonia, which stabilizes the deprotonated ascorbate species (pKa ≈ 4.2 and 11.6 for O3 and O1 hydroxyl groups, respectively). This favors monodentate coordination via the ionized O3 oxygen atom of ascorbate, as confirmed by ¹³C-NMR and FT-IR spectroscopy.

Isolation and Purification

Following ligand substitution, the product is precipitated by slow evaporation or addition of ethanol. The crude complex is purified via recrystallization from hot water-ethanol mixtures, yielding deep-red crystals. Decolorizing charcoal (e.g., Acticarbon L3S) is employed to remove organic impurities, followed by filtration through sulfonic acid resin (Amberlite IRN 77) to eliminate residual cations. Final drying under reduced pressure (20°C, 60 mm Hg) ensures the removal of lattice water molecules without decomposing the ascorbate ligand.

Spectroscopic Characterization and Structural Insights

¹³C-NMR and FT-IR Analysis

The ¹³C-NMR spectrum of [Co(NH₃)₅(ascorbate)]²⁺ reveals distinct shifts for carbons adjacent to the coordination site. The C3 carbon of ascorbate exhibits a downfield shift of +12 ppm compared to free sodium ascorbate, consistent with O3-metal binding. FT-IR spectroscopy further corroborates this: the ν(C-O) stretch at 1,260 cm⁻¹ in free ascorbate shifts to 1,245 cm⁻¹ upon coordination, while NH₃ symmetric stretching modes (3,300–3,250 cm⁻¹) remain unchanged.

Electronic Absorption Spectroscopy

The electronic spectrum in aqueous solution shows a broad absorption band at 475 nm (ε ≈ 120 L·mol⁻¹·cm⁻¹), characteristic of Co(III) d-d transitions in an octahedral field. A weaker ligand-to-metal charge transfer (LMCT) band at 350 nm arises from ascorbate-to-cobalt electron transitions.

Comparative Analysis with Related Cobalt-Ammine Complexes

The this compound differs structurally from its tetrammine counterpart ([Co(NH₃)₄(ascorbate)]Cl₂·H₂O), where ascorbate binds bidentately via O1 and O4 oxygen atoms. This divergence in coordination mode impacts physicochemical properties:

| Property | [Co(NH₃)₅(ascorbate)]²⁺ | [Co(NH₃)₄(ascorbate)]²⁺ |

|---|---|---|

| Coordination Geometry | Monodentate (O3) | Bidentate (O1/O4) |

| λmax (d-d transition) | 475 nm | 490 nm |

| Stability in Aqueous Media | Moderate | High |

The tetrammine complex’s bidentate binding enhances thermodynamic stability due to chelate effects, whereas the pentammine derivative’s monodentate coordination allows faster ligand exchange kinetics.

Optimization Strategies and Yield Considerations

Role of Hydrogen Peroxide

In situ oxidation of Co(II) to Co(III) is achieved using 30% H₂O₂, which minimizes side reactions. A 6 mL aliquot of H₂O₂ per gram of [Co(NH₃)₅Cl]Cl₂ ensures complete oxidation without over-degrading ascorbate. Excess H₂O₂ is decomposed by gentle heating (75–85°C), followed by HCl addition to precipitate unreacted cobalt species.

Solvent and Temperature Effects

Methanol-water mixtures (3:1 v/v) enhance complex solubility during purification, while temperatures >50°C risk ascorbate decomposition. Crystallization at 30°C yields larger, purer crystals compared to rapid cooling.

Challenges in Synthesis and Mitigation Approaches

Q & A

Basic Research Questions

Q. How is the cobalt-pentammine-ascorbate complex identified and characterized in experimental studies?

- Methodological Answer : The complex is identified using spectroscopic techniques (e.g., UV-Vis, IR, and NMR) to confirm ligand coordination and oxidation states. X-ray crystallography is critical for resolving its three-dimensional structure, particularly to distinguish between possible geometric isomers. The CAS registry number (6255-07-8) ensures unambiguous chemical identification . Semi-empirical computational methods may supplement experimental data for symmetric configurations .

Q. What spectroscopic techniques are commonly used to analyze cobalt-pentammine-ascorbate complexes?

- Methodological Answer : UV-Vis spectroscopy monitors d-d transitions and ligand-to-metal charge transfer (LMCT) bands, while IR spectroscopy identifies vibrational modes of coordinated ammonia and ascorbate. Electron paramagnetic resonance (EPR) is employed for paramagnetic cobalt species. For detailed electronic structure analysis, density functional theory (DFT) calculations can validate experimental spectra .

Q. What stability considerations are critical for cobalt-pentammine-ascorbate complexes under physiological conditions?

- Methodological Answer : Stability is assessed via pH-dependent studies (e.g., potentiometric titrations) to evaluate ligand displacement by biological nucleophiles (e.g., amino acids). Competitive binding experiments with serum proteins (e.g., albumin) and redox stability tests under aerobic/anerobic conditions are essential to model physiological environments .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical models for cobalt-pentammine-ascorbate complexes be resolved?

- Methodological Answer : Discrepancies often arise from oversimplified symmetry assumptions in computational models. Cross-validation using hybrid methods (e.g., combining DFT with molecular dynamics) improves accuracy. Experimentalists should replicate theoretical conditions (e.g., solvent, temperature) and report crystal lattice effects when comparing solid-state vs. solution-phase data .

Q. What synthesis challenges arise in achieving high-purity cobalt-pentammine-ascorbate complexes?

- Methodological Answer : Key challenges include avoiding cobalt hydrolysis products (e.g., Co(OH)₂) and ascorbate oxidation during synthesis. Purification requires techniques like ion-exchange chromatography or recrystallization in inert atmospheres. Purity is validated via elemental analysis, mass spectrometry, and X-ray diffraction .

Q. How should researchers design experiments to investigate the catalytic properties of cobalt-pentammine-ascorbate complexes?

- Methodological Answer : Use kinetic studies (e.g., stopped-flow spectrophotometry) to monitor catalytic cycles, with controls for ascorbate’s inherent redox activity. Electrochemical methods (cyclic voltammetry) identify redox-active sites. Compare turnover frequencies under varied conditions (pH, temperature) and employ isotopic labeling (e.g., ¹⁸O) to track mechanistic pathways .

Q. What methodologies are recommended for studying the redox behavior of cobalt-pentammine-ascorbate complexes?

- Methodological Answer : Cyclic voltammetry and bulk electrolysis quantify formal potentials and electron-transfer rates. Spectroelectrochemical cells coupled with UV-Vis/EPR detect intermediate species. Theoretical models (e.g., Marcus theory) should account for ligand-field effects and spin-state changes during redox transitions .

Data Contradiction and Reproducibility

Q. How can conflicting reports on the biological activity of cobalt-pentammine-ascorbate complexes be addressed?

- Methodological Answer : Contradictions often stem from variability in sample preparation (e.g., trace oxygen in solutions). Standardize protocols using IUPAC guidelines for coordination compounds. Reproducibility requires full disclosure of synthetic routes, characterization data, and computational parameters in publications .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.